REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Cl[CH2:10][CH2:11][CH2:12][S:13](Cl)(=[O:15])=[O:14].C1CCN2C(=NCCC2)CC1>C(Cl)Cl.CCOC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:10][CH2:11][CH2:12][S:13]2(=[O:15])=[O:14])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1
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Name
|
TEA
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
ClCCCS(=O)(=O)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
ClCCCS(=O)(=O)Cl
|
Name
|
TEA
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 16 hr
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the solution stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The solution was then washed with HCl (1.0 N, aq) and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 64 hr
|
Duration
|
64 h
|
Type
|
WASH
|
Details
|
washed with 1N HCl and brine
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (EtOAc/hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1S(CCC1)(=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |